Ethyl methoxycinnamate

Description

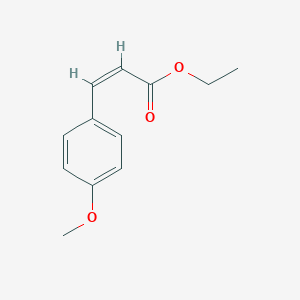

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNGCHLFKUPGPX-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308962 | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24393-56-4, 1929-30-2 | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methoxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHOXYCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD418S06XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50 °C | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Chemical Modifications of Ethyl 4 Methoxycinnamate for Research Applications

Conventional Synthetic Methodologies

Traditional chemical synthesis provides several reliable methods for the production of ethyl 4-methoxycinnamate. These methods, including the Verley-Doebner modification of the Knoevenagel condensation, esterification of 4-methoxycinnamic acid, and transesterification reactions, are well-established in organic chemistry.

Verley-Doebner Modification of Knoevenagel Condensation

A prominent two-step synthesis of ethyl 4-methoxycinnamate begins with the Verley-Doebner modification of the Knoevenagel condensation. umich.eduumich.edu This reaction is a cornerstone for forming carbon-carbon bonds under mild conditions. umich.eduumich.edu In the initial step, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) is condensed with malonic acid. umich.eduumich.eduumich.edu This reaction typically employs pyridine (B92270) as both the solvent and catalyst, with a co-catalyst such as β-alanine. umich.eduumich.eduumich.edu The condensation yields 4-methoxycinnamic acid. umich.eduumich.edu This intermediate is a crucial precursor for various UVB light absorbers found in sunscreens. umich.edu The reaction is stereoselective, often exclusively forming the trans isomer of 4-methoxycinnamic acid. umich.edu

The subsequent step involves the esterification of the synthesized 4-methoxycinnamic acid to produce ethyl 4-methoxycinnamate. umich.edu

Esterification of 4-Methoxycinnamic Acid

The direct esterification of 4-methoxycinnamic acid with ethanol (B145695) is a common method to produce ethyl 4-methoxycinnamate. One effective approach involves an SN2 reaction between a carboxylate anion and an unhindered alkyl halide. umich.edu To enhance the reactivity of the carboxylate anion, cesium salts are often utilized. The "cesium effect" describes the increased nucleophilicity of cesium carboxylates compared to their sodium or potassium counterparts, leading to smoother O-alkylation and good ester yields. umich.eduacs.org

In a typical laboratory procedure, trans-4-methoxycinnamic acid is dissolved in a solvent like N,N-dimethylformamide (DMF). umich.educhemicalbook.com Cesium carbonate is then added, followed by an alkylating agent such as iodoethane (B44018). umich.educhemicalbook.com The reaction mixture is stirred at a moderate temperature, for instance, 50°C, for about an hour. umich.educhemicalbook.com

It's important to note that while direct esterification is a viable route, the synthesis of some derivatives, like 2-ethylhexyl 4-methoxycinnamate, can be challenging due to the poor solubility of 4-methoxycinnamic acid in certain solvents and potentially low reaction rates. scispace.com

Transesterification Reactions

Transesterification offers an alternative pathway for the synthesis of cinnamate (B1238496) esters. This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For instance, ethyl 4-methoxycinnamate can be transesterified with 2-ethylhexanol using a catalyst like p-toluenesulfonic acid at elevated temperatures (e.g., 150°C) to yield 2-ethylhexyl 4-methoxycinnamate with high conversion rates. scispace.com

This method can be more desirable than direct esterification, especially when dealing with alcohols that have poor reactivity or when the starting cinnamic acid has low solubility. scispace.com However, the reaction rates can be influenced by the catalyst used; for example, ion-exchange resins may require lower temperatures, leading to slower reactions compared to catalysts like p-toluenesulfonic acid. scispace.com The synthesis of octyl p-methoxycinnamate has been achieved through the transesterification of ethyl p-methoxycinnamate with octanol. chemoprev.org

Enzymatic Synthesis Approaches

Enzymatic methods present a greener and more selective alternative to conventional chemical synthesis. Lipases, in particular, have been effectively employed in the synthesis of ethyl 4-methoxycinnamate and its derivatives.

Lipase-Mediated Esterification

Lipases are widely used to catalyze the esterification of cinnamic acid and its derivatives. Immobilized lipase (B570770) B from Candida antarctica (often known by the trade name Novozym 435) is a particularly effective biocatalyst for these reactions. acs.orgnih.gov It has been successfully used in the synthesis of various cinnamic acid esters, including octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol. nih.gov Research has shown that using this enzyme can lead to high conversion rates, with up to 90% conversion achieved within a day at 80°C for the synthesis of octyl methoxycinnamate. nih.gov

Enzymatic synthesis can also be applied to produce other derivatives. For example, the esterification of 4-methoxycinnamic acid and glycerol, mediated by immobilized lipase from Thermomyces lanuginosus, selectively produces the 4-methoxycinnamoylglycerol monoester. scielo.org.coresearchgate.net This reaction, carried out in a solvent like hexane (B92381) at 65°C, can achieve a substrate conversion of around 34%. scielo.org.coresearchgate.net The use of immobilized enzymes simplifies the purification process as the biocatalyst can be easily recovered and reused. scielo.org.coresearchgate.net

Furthermore, the enzymatic conversion of the naturally occurring ethyl p-methoxycinnamate to its isoamyl ester has been demonstrated using lipase catalysis with natural isoamyl alcohol as the reactant, providing a "natural" route to this sunscreen filter. cosmeticsandtoiletries.com

Chemical Modification Strategies and Derivative Synthesis

The chemical structure of ethyl 4-methoxycinnamate can be modified to create a variety of derivatives with potentially enhanced or novel properties. These modifications often target the ester or the aromatic ring moieties of the molecule.

One common modification is the hydrolysis of the ethyl ester to yield p-methoxycinnamic acid. rasayanjournal.co.inaip.orgsamipubco.com This acid can then be used as a precursor for the synthesis of other esters, such as octyl p-methoxycinnamate, a widely used sunscreen agent. rasayanjournal.co.insamipubco.com

Another strategy involves the direct conversion of the ester group into other functional groups. For example, ethyl p-methoxycinnamate can be directly amidated using dimethylformamide (DMF) in the presence of a base like sodium hydroxide (B78521) to produce N,N-dimethyl-p-methoxycinnamamide. ugm.ac.id This reaction can be efficiently carried out with microwave assistance. ugm.ac.id

The carboxyl group of the parent p-methoxycinnamic acid (obtained from hydrolysis of the ethyl ester) can also be modified. For instance, it can be converted to thiourea (B124793) derivatives by reacting the corresponding acid chloride with various thioureas under microwave irradiation. chemoprev.org

Furthermore, the aromatic ring can be a site for modification, although this is less commonly reported for ethyl 4-methoxycinnamate itself. However, related cinnamate derivatives with different substituents on the benzene (B151609) ring have been synthesized to explore structure-activity relationships, for example, in the development of acaricides. jst.go.jp

Hydrolysis to p-Methoxycinnamic Acid

A foundational chemical modification of ethyl 4-methoxycinnamate is its hydrolysis to p-methoxycinnamic acid. This reaction is a common initial step for creating a wide range of derivatives, as the resulting carboxylic acid is a versatile intermediate for further synthesis, such as amidation or the formation of acid chlorides. researchgate.netchemoprev.orgchemoprev.org

The hydrolysis is typically achieved under alkaline conditions. researchgate.netaip.org In a representative laboratory procedure, ethyl 4-methoxycinnamate is treated with a solution of sodium hydroxide (NaOH) in ethanol. aip.orgrasayanjournal.co.in The mixture is heated to facilitate the reaction, which saponifies the ester bond. rasayanjournal.co.in Following the reaction, the mixture is acidified, usually with hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the p-methoxycinnamic acid. rasayanjournal.co.inumich.edu This method is known for its efficiency, often resulting in excellent yields of the desired acid. researchgate.netaip.org For instance, research has reported yields as high as 80% for this conversion. researchgate.net The successful formation of p-methoxycinnamic acid is confirmed through analytical techniques like melting point determination and spectroscopy. researchgate.net

Table 1: Representative Reaction Conditions for Hydrolysis

| Reactants | Catalyst/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl 4-methoxycinnamate, NaOH | Ethanol | Stirred/sonicated at 45-50°C for 30 minutes, followed by acidification with HCl. aip.org | p-Methoxycinnamic acid | High aip.org |

Thiourea Derivative Synthesis

Following the initial hydrolysis to p-methoxycinnamic acid, one significant synthetic pathway explored in research is the creation of thiourea derivatives. unair.ac.idresearchgate.net These compounds are synthesized to investigate their potential biological activities. unair.ac.idresearchgate.net

The synthesis of p-methoxycinnamoyl thiourea derivatives involves a multi-step process that begins with the conversion of p-methoxycinnamic acid to its acid chloride. This is typically achieved by reacting the acid with thionyl chloride. The highly reactive p-methoxycinnamoyl chloride is then reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate, to form an isothiocyanate intermediate. Finally, this intermediate is reacted with various substituted anilines (e.g., aniline, p-methoxyaniline, p-chloroaniline) to yield the target N,N'-disubstituted thiourea derivatives. researchgate.net The entire synthesis is often performed using conventional heating methods. researchgate.net The structures of the resulting thiourea compounds are rigorously confirmed using spectroscopic methods including FTIR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). unair.ac.idresearchgate.net

Table 2: Synthesis of Thiourea Derivatives from p-Methoxycinnamic Acid

| Aniline Reactant | Final Product Name | Yield |

|---|---|---|

| Aniline | N-phenyl-N'-(p-methoxycinnamoyl)thiourea | 70% researchgate.net |

| p-Methoxyaniline | N-(p-methoxyphenyl)-N'-(p-methoxycinnamoyl)thiourea | - |

Conversion to Chalcone (B49325) Derivatives

Ethyl 4-methoxycinnamate can be strategically converted into chalcone derivatives, which are a class of compounds known for their interesting optical and biological properties. researchgate.netdntb.gov.ua The synthesis of 4-methoxychalcone (B190469) from ethyl p-methoxycinnamate is a well-documented example of this transformation. researchgate.net

The conversion pathway involves several steps:

Hydrolysis: As previously described, ethyl p-methoxycinnamate is first hydrolyzed to p-methoxycinnamic acid. researchgate.net

Oxidative Cleavage: The p-methoxycinnamic acid is then converted to 4-methoxybenzaldehyde. researchgate.net

Claisen-Schmidt Condensation: The final step is a Claisen-Schmidt condensation reaction, which is a type of crossed aldol (B89426) condensation. researchgate.net In this reaction, 4-methoxybenzaldehyde is reacted with an acetophenone (B1666503) in the presence of a base to form the chalcone structure. researchgate.net

Research has focused on optimizing the conditions for the final Claisen-Schmidt reaction to maximize the yield of 4-methoxychalcone. researchgate.net Factors such as temperature and the molar ratio of the reactants (4-methoxybenzaldehyde to acetophenone) are varied. Studies have shown that conducting the reaction at room temperature with a 1:1 molar ratio of the aldehyde to the ketone can provide the best yield, which was reported to be 42.1%. researchgate.net Increasing the temperature or altering the reactant ratio was found to decrease the reaction's efficiency. researchgate.net The structure of the synthesized chalcone is confirmed by comparing its spectroscopic data with previously published values. researchgate.net

Re-esterification for Structure-Activity Relationship Studies

To investigate how the ester functional group influences the biological activity of ethyl 4-methoxycinnamate, researchers perform re-esterification (or transesterification) reactions. ugm.ac.idresearchgate.netresearchgate.net This process allows for the synthesis of a series of p-methoxycinnamate esters with different alkyl groups, which is fundamental for structure-activity relationship (SAR) studies, particularly in the context of anti-inflammatory activity. ugm.ac.idresearchgate.net

In these studies, ethyl 4-methoxycinnamate is reacted with different alcohols, such as methanol (B129727), n-propanol, and n-butanol, to produce the corresponding methyl, propyl, and butyl esters. researchgate.netresearchgate.net These reactions can be carried out using conventional heating or assisted by microwave irradiation, which can sometimes improve reaction times and yields. researchgate.net For example, the transesterification of ethyl 4-methoxycinnamate with an excess of 2-ethyl hexanol using p-toluenesulfonic acid as a catalyst at 150°C has been shown to achieve a 93% yield in 6 hours. scispace.com

The resulting ester derivatives are then subjected to biological assays. SAR studies have indicated that both the ester group and the p-methoxy group are important for the compound's activity. ugm.ac.idresearchgate.netresearchgate.net For instance, while methyl p-methoxycinnamate showed no activity in an anti-denaturation assay, the propyl and butyl esters did exhibit activity, suggesting that the size of the ester's alkyl chain plays a role in its biological function. researchgate.net

Table 3: Re-esterification of p-Methoxycinnamic Acid Derivatives for SAR Studies

| Alcohol | Catalyst | Method | Product |

|---|---|---|---|

| n-Propanol | H₂SO₄ | Microwave Irradiation (300 W, 30 min) | Propyl p-methoxycinnamate researchgate.net |

| n-Butanol | H₂SO₄ | Microwave Irradiation | Butyl p-methoxycinnamate researchgate.net |

Optimization of Reaction Conditions for Research Scale Synthesis

The efficient synthesis of ethyl 4-methoxycinnamate and its derivatives on a research scale requires careful optimization of reaction conditions. Key synthetic methods include the Wittig reaction and condensation reactions like the Knoevenagel and Claisen-Schmidt condensations. umich.educhemicalbook.comsci-hub.se

For the direct synthesis of ethyl 4-methoxycinnamate, the Wittig reaction is a common laboratory method. In a typical procedure, 4-methoxybenzaldehyde is reacted with ethyl (triphenylphosphoranylidene)acetate. chemicalbook.com Optimization of this reaction involves selecting an appropriate solvent, such as dichloromethane, to ensure the solubility of reactants and maintaining an inert atmosphere (e.g., under argon) to prevent side reactions. chemicalbook.com While effective, purification by column chromatography is often necessary, and the yield is typically around 77%. chemicalbook.com

Another approach is the Verley-Doebner modification of the Knoevenagel condensation. umich.edu This two-step process involves first reacting 4-methoxybenzaldehyde with malonic acid in pyridine with a β-alanine co-catalyst to form 4-methoxycinnamic acid. umich.edu The subsequent esterification with iodoethane in the presence of cesium carbonate in DMF at 50°C yields ethyl 4-methoxycinnamate. umich.edu The use of cesium carbonate is noted for its effectiveness in promoting esterification, an example of the "cesium effect" in organic synthesis. acs.org

For industrial-scale synthesis, a one-step Claisen condensation between anisaldehyde and ethyl acetate (B1210297) using sodium ethoxide as a base is employed. Optimization here focuses on the molar ratio of reactants, the choice of a co-solvent like cyclohexane (B81311) to improve catalyst solubility, and maintaining a temperature of 40–60°C to balance reaction rate and energy consumption.

Optimization is also critical for the synthesis of derivatives. In the conversion to chalcones, varying the temperature and reactant ratios in the final Claisen-Schmidt condensation step was found to be crucial for maximizing yield. researchgate.net Similarly, in re-esterification reactions for SAR studies, optimizing the catalyst (e.g., p-toluenesulfonic acid), temperature, and reaction time is essential for achieving high conversion rates. scispace.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| (E)-3-(4-methoxyphenyl)-N-(4-methoxyphenylcarbamothioyl) acrylamide |

| (E)-3-(4-methoxyphenyl)-N-(4-methylphenylcarbamothioyl) acrylamide |

| (E)-3-(4-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide |

| 2-Ethylhexyl 4-methoxycinnamate |

| 4-Methoxybenzaldehyde |

| 4-Methoxychalcone |

| Acetophenone |

| Aniline |

| Anisaldehyde |

| Butyl p-methoxycinnamate |

| Ethyl (triphenylphosphoranylidene)acetate |

| Ethyl 4-methoxycinnamate |

| Iodoethane |

| Malonic acid |

| Methanol |

| Methyl p-methoxycinnamate |

| N-(p-chlorophenyl)-N'-(p-methoxycinnamoyl)thiourea |

| N-(p-methoxyphenyl)-N'-(p-methoxycinnamoyl)thiourea |

| N-phenyl-N'-(p-methoxycinnamoyl)thiourea |

| n-Butanol |

| n-Propanol |

| p-Chloroaniline |

| p-Methoxycinnamic acid |

| p-Methoxycinnamoyl chloride |

| p-Toluenesulfonic acid |

| Potassium thiocyanate |

| Propyl p-methoxycinnamate |

| Pyridine |

| Sodium ethoxide |

| Sodium hydroxide |

| Thionyl chloride |

Advanced Analytical Techniques in Ethyl 4 Methoxycinnamate Research

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating Ethyl 4-Methoxycinnamate from other components in a sample and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of Ethyl 4-Methoxycinnamate, particularly in its quantification within plant extracts. A validated HPLC method for the determination of this compound involves an isocratic elution system. unmul.ac.idstfi.ac.idresearchgate.net Research has demonstrated a successful method utilizing a C18 column (150 × 4.6mm, 5µm) with a mobile phase consisting of a methanol (B129727) and water mixture (70:30) containing 0.1% trifluoroacetic acid. unmul.ac.idstfi.ac.idresearchgate.net The detection is typically carried out using a UV detector set at a wavelength of 308 nm, with a flow rate of 1 ml/min. unmul.ac.idstfi.ac.idresearchgate.net

This method has shown excellent linearity over a concentration range of 5-360 ppm, with a high correlation coefficient (R²) of 0.9999. unmul.ac.idstfi.ac.idresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) have been established at 7.0722 ppm and 21.4311 ppm, respectively. unmul.ac.idstfi.ac.idresearchgate.net The accuracy of this HPLC method is high, with recovery values reported between 98.02% and 101.26%. unmul.ac.id Furthermore, the precision is demonstrated by a low relative standard deviation (RSD) of 1.57%. unmul.ac.idstfi.ac.id Commercial sources often report the purity of Ethyl 4-Methoxycinnamate to be as high as 99.41% as determined by HPLC. selleckchem.com

HPLC Method Parameters for Ethyl 4-Methoxycinnamate Analysis

| Parameter | Value |

|---|---|

| Elution System | Isocratic |

| Mobile Phase | Methanol:Water (70:30) with 0.1% TFA |

| Column | C18 (150 × 4.6mm, 5µm) |

| Flow Rate | 1 ml/min |

| UV Detection Wavelength | 308 nm |

| Linearity (R²) | 0.9999 |

| LOD | 7.0722 ppm |

| LOQ | 21.4311 ppm |

| Accuracy (% Recovery) | 98.02% - 101.26% |

| Precision (%RSD) | 1.57% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another vital technique for the analysis of Ethyl 4-Methoxycinnamate, often used to confirm the purity and identity of the compound. The purity of commercially available Ethyl 4-Methoxycinnamate is frequently reported as greater than 98.0% by GC analysis. tcichemicals.com

In GC-MS analysis, the mass spectrum of Ethyl 4-Methoxycinnamate shows a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 206. nih.govresearchgate.net The most abundant fragment, known as the base peak, is typically found at m/z 161. nih.govresearchgate.net Other significant peaks in the mass spectrum are observed at m/z values of 178, 133, 118, 90, and 77. researchgate.net This fragmentation pattern serves as a fingerprint for the identification of Ethyl 4-Methoxycinnamate.

Key Mass Spectrometry Data for Ethyl 4-Methoxycinnamate from GC-MS

| Feature | m/z Value |

|---|---|

| Molecular Ion Peak | 206 |

| Base Peak | 161 |

| Other Significant Peaks | 178, 133, 118, 90, 77 |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental for the definitive structural elucidation of Ethyl 4-Methoxycinnamate. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. For Ethyl 4-Methoxycinnamate, both ¹H-NMR and ¹³C-NMR provide critical data.

The ¹H-NMR spectrum of Ethyl 4-Methoxycinnamate, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton in the molecule. The signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methoxy (B1213986) group protons, and doublets for the vinylic and aromatic protons, confirming the trans configuration of the double bond. rsc.orgslideshare.net

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, the methoxy carbon, and the carbons of the ethyl group. rsc.orgslideshare.net

¹H-NMR Data for Ethyl 4-Methoxycinnamate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 1.28 - 1.35 | t | ~7.1 | -CH₂CH ₃ |

| 3.86 | s | -OCH ₃ | |

| 4.19 - 4.27 | q | ~7.1 | -CH ₂CH₃ |

| 6.32 | d | 16.0 | Vinylic Proton |

| 6.90 | d | ~8.8 | Aromatic Protons |

| 7.52 | d | ~8.8 | Aromatic Protons |

| 7.66 | d | 16.0 | Vinylic Proton |

¹³C-NMR Data for Ethyl 4-Methoxycinnamate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 14.4 | -CH₂C H₃ |

| 55.5 | -OC H₃ |

| 60.1 - 60.5 | -C H₂CH₃ |

| 114.1 - 114.5 | Aromatic/Vinylic Carbons |

| 115.7 | Aromatic/Vinylic Carbons |

| 127.3 | Aromatic/Vinylic Carbons |

| 129.6 - 129.9 | Aromatic/Vinylic Carbons |

| 144.6 - 144.8 | Aromatic/Vinylic Carbons |

| 161.5 - 161.8 | Aromatic/Vinylic Carbons |

| 167.4 - 167.7 | C =O |

Fourier-Transform Infrared (FTIR) Spectroscopy

Characteristic FTIR Absorption Bands for Ethyl 4-Methoxycinnamate

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1701 | C=O (Ester) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For Ethyl 4-Methoxycinnamate, the molecular formula is C₁₂H₁₄O₃. HRMS analysis would confirm this by providing a very precise mass measurement of the molecular ion. For instance, a reported mass spectrum showed a molecular ion peak at 206.3422, which is consistent with the calculated exact mass of the molecule and confirms its elemental formula. researchgate.net

HRMS Data for Ethyl 4-Methoxycinnamate

| Molecular Formula | Calculated Mass | Observed Mass |

|---|---|---|

| C₁₂H₁₄O₃ | 206.0943 | ~206.3422 |

Pharmacological Activities and Therapeutic Potential of Ethyl 4 Methoxycinnamate

Anti-inflammatory Research

The anti-inflammatory effects of Ethyl 4-methoxycinnamate have been explored through its interaction with key inflammatory mediators and pathways.

Inhibition of Cyclooxygenases (COX-1 and COX-2) Activity

In vitro studies have demonstrated that Ethyl 4-methoxycinnamate can inhibit the activity of cyclooxygenase enzymes, which are central to the inflammatory process. The compound exhibits a non-selective inhibition of both COX-1 and COX-2. nih.gov The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were determined to be 1.12 µM and 0.83 µM, respectively. nih.govyarsi.ac.idmedpath.comnih.gov

Table 1: Inhibition of COX Enzymes by Ethyl 4-Methoxycinnamate

| Enzyme | IC50 Value (µM) |

|---|---|

| COX-1 | 1.12 |

Modulation of Pro-inflammatory Cytokines (IL-1, TNF-α, IL-6)

Ethyl 4-methoxycinnamate has been shown to significantly suppress pro-inflammatory cytokines. scielo.brnih.gov Studies have confirmed its ability to inhibit both Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) in both in vivo and in vitro models. scielo.brnih.govresearchgate.netyarsi.ac.id In a rat model, Ethyl 4-methoxycinnamate administered at doses of 200, 400, and 800 mg/kg resulted in a dose-dependent reduction in TNF-α synthesis, with the highest dose achieving a 57.40% inhibition. nih.gov Furthermore, research has indicated that Ethyl 4-methoxycinnamate can reduce Interleukin-6 (IL-6) levels induced by the Dengue virus. nih.gov

Table 2: In Vivo Inhibition of TNF-α by Ethyl 4-Methoxycinnamate

| Dosage (mg/kg) | Inhibition of TNF-α Synthesis (%) |

|---|---|

| 200 | 24.43 |

| 400 | 37.95 |

Effects on Granuloma Tissue Formation

The compound has demonstrated a potent ability to inhibit chronic inflammation, as evidenced by its effect on granuloma tissue formation in animal models. nih.govresearchgate.net In a cotton pellet-induced granuloma assay in rats, Ethyl 4-methoxycinnamate showed a strong, dose-dependent inhibition of granuloma formation. nih.gov

Table 3: Effect of Ethyl 4-Methoxycinnamate on Granuloma Formation

| Dosage (mg/kg) | Inhibition of Granuloma Tissue Formation (%) |

|---|---|

| 200 | 38.98 |

| 400 | 44.21 |

Impact on Nitric Oxide (NO) Production

Research into the effect of Ethyl 4-methoxycinnamate on nitric oxide (NO) production has indicated a moderate inhibitory effect. nih.govyarsi.ac.id In studies using macrophages, the inhibition of NO synthesis was not found to be highly efficient. At a concentration of 25 µg/ml, the inhibition was 12.4%, which increased to approximately 23.8% at a concentration of 200 µg/ml. nih.gov

Table 4: Inhibition of Nitric Oxide Production by Ethyl 4-Methoxycinnamate

| Concentration (µg/ml) | Inhibition of NO Synthesis (%) |

|---|---|

| 25 | 12.4 |

| 50 | 21.4 |

| 100 | 22.2 |

Anticancer Research

The potential of Ethyl 4-methoxycinnamate as an anticancer agent has been evaluated through its cytotoxic effects on various cancer cell lines.

Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, HSC-4, HSC-3, Ca922, B16F10, SK-Mel 28, WiDr)

Ethyl 4-methoxycinnamate has exhibited cytotoxic activity against a range of human cancer cell lines. In studies on oral squamous cell carcinoma, it demonstrated potent cytotoxicity in HSC-4 cells with an IC50 value of 0.032 mg/mL. yarsi.ac.idresearchgate.net It also showed efficacy against HSC-3 and Ca922 oral cancer cell lines, with IC50 values of 0.075 mg/mL and 0.085 mg/mL, respectively. researchgate.netresearchgate.net

Against the MCF-7 human breast cancer cell line, the IC50 value was reported to be 360 µg/mL. researchgate.net In melanoma research, Ethyl 4-methoxycinnamate was cytotoxic to B16F10 cells with an IC50 of 97.09 μg/mL. nih.gov Another study on B16F10 cells reported an IC50 of 88.7 μM for NFκB inhibitory activity. nih.govchemoprev.org Research on the human melanoma cell line SK-Mel 28 has focused on the compound's ability to act as a chemosensitizer, enhancing the effects of other chemotherapy agents like paclitaxel, rather than its standalone cytotoxicity. nih.govchemoprev.org Conversely, studies on thiourea (B124793) derivatives of Ethyl p-methoxycinnamate showed no cytotoxic effect on the colon cancer cell line WiDr, suggesting the parent compound may also lack significant activity against this particular cell line.

Table 5: Cytotoxicity of Ethyl 4-Methoxycinnamate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| MCF-7 | Breast Cancer | 360 µg/mL |

| HSC-4 | Oral Squamous Cell Carcinoma | 0.032 mg/mL |

| HSC-3 | Oral Squamous Cell Carcinoma | 0.075 mg/mL |

| Ca922 | Oral Squamous Cell Carcinoma | 0.085 mg/mL |

| B16F10 | Melanoma | 97.09 µg/mL |

| SK-Mel 28 | Melanoma | Investigated as a chemosensitizer |

Chemopreventive Activity

Ethyl 4-methoxycinnamate (EPMC) has demonstrated potential as a chemopreventive agent, with research pointing to its activity against certain types of cancer. One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase-2 (COX-2), an enzyme often implicated in inflammation and carcinogenesis. Studies have shown that EPMC possesses chemopreventive activity against fibrosarcoma, which is attributed to its ability to inhibit COX-2. biocrick.com In vitro studies have further quantified this inhibitory action, revealing that EPMC non-selectively inhibits the activities of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with IC50 values of 1.12 µM and 0.83 µM, respectively. biocrick.com

Anti-metastasis Effects

The potential of Ethyl 4-methoxycinnamate to inhibit cancer metastasis has been investigated in preclinical studies. Research on melanoma cells has shown that EPMC can impede key processes involved in metastasis. In vitro experiments, such as wound-healing and invasion assays, have been used to evaluate the anti-metastasis effect of EPMC. nih.govresearchgate.net

The molecular mechanism behind these effects appears to be linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net EPMC has been identified as a potent inhibitor of NF-κB activation in B16F10 melanoma cells, with an IC50 of 88.7 μM. nih.govresearchgate.net Further investigation into the pathway has indicated that EPMC acts as an inhibitor of p38, which in turn inhibits the phosphorylation of Akt at serine 473, ultimately leading to the inhibition of NF-κB-dependent transcription. nih.govresearchgate.net The PI3K/Akt/NFκB pathway is known to be involved in tumorigenesis, making it a significant target for anti-metastatic agents. nih.govresearchgate.net

Chemosensitizing Potential in Combination Therapies

Ethyl 4-methoxycinnamate has been identified as a potential chemosensitizer, a compound that can enhance the efficacy of standard chemotherapy drugs. Studies have explored its use in combination with paclitaxel, a common chemotherapy agent, in the context of melanoma. nih.govnih.gov

When used in combination with paclitaxel, EPMC was found to sensitize melanoma cells to apoptosis. nih.govnih.gov This combination therapy also led to an increase in the expression of p-γH2AX, a molecular marker for double-strand breaks in DNA, indicating enhanced DNA damage in the cancer cells. nih.govnih.gov These findings suggest that EPMC could serve as a viable adjuvant in cancer chemotherapy, potentially improving the clinical effectiveness of existing anti-cancer drugs. nih.gov

Apoptosis Induction

Ethyl 4-methoxycinnamate has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In one study focusing on human cholangiocarcinoma (CL-6) cells, EPMC was found to induce apoptosis in a manner that was dependent on both time and concentration. nih.gov The apoptotic effect was confirmed by the expression of caspase 3/7, key executioner caspases in the apoptotic pathway. nih.gov

At its IC50 concentration, EPMC effectively induced apoptosis in CL-6 cells compared to untreated control cells. nih.govwaocp.org After 24 hours of exposure to IC25 and IC50 concentrations of EPMC, the percentages of apoptotic cells were 1.22% and 8.89%, respectively, compared to 0.24% in the control group. nih.gov The apoptotic cell population significantly increased after 48 hours of treatment, reaching 11.40% and 10.90% for the IC25 and IC50 concentrations, respectively, while the control group remained at 0.37%. nih.gov Further research has also demonstrated that EPMC treatment leads to dose-dependent chromatin condensation and a loss of mitochondrial membrane potential, which are characteristic events in the apoptotic process, followed by the induction of caspase 3/7 activity. researchgate.net

| Treatment Group | 24-Hour Exposure (% Apoptotic Cells) | 48-Hour Exposure (% Apoptotic Cells) |

|---|---|---|

| Control | 0.24 | 0.37 |

| EPMC (IC25) | 1.22 | 11.40 |

| EPMC (IC50) | 8.89 | 10.90 |

Anti-angiogenic Research

Ethyl 4-methoxycinnamate has been the subject of significant research for its anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels from pre-existing ones. Angiogenesis is a crucial process in tumor growth and metastasis, making anti-angiogenic agents a promising area of cancer therapy. EPMC, a major active compound isolated from Kaempferia galanga L., has demonstrated notable anti-angiogenic activity in various experimental models. nih.govresearchgate.net

Inhibition of Vessel Formation (e.g., Zebrafish Embryos, Matrigel Plug Assay)

The anti-angiogenic effects of EPMC have been demonstrated in vivo using models such as zebrafish embryos and the Matrigel plug assay. In zebrafish embryos, EPMC has been shown to dose-dependently inhibit the formation of intersegmental vessels. researchgate.netacs.org This inhibitory effect on vessel development has also been observed in Tg(fli1a:EGFP)y1-type zebrafish, which have fluorescently labeled endothelial cells, allowing for clear visualization of the vasculature. researchgate.netacs.org

Furthermore, in the Matrigel plug assay, a widely used in vivo method to assess angiogenesis, EPMC was able to block the formation of new blood vessels induced by basic fibroblast growth factor (bFGF). biocrick.comresearchgate.netacs.org This demonstrates its ability to interfere with growth factor-stimulated angiogenesis.

Effects on Endothelial Cell Functions (Proliferation, Migration, Tube Formation)

The anti-angiogenic activity of Ethyl 4-methoxycinnamate is underpinned by its inhibitory effects on the key functions of endothelial cells, which are the primary cells involved in the process of angiogenesis. Research has shown that EPMC can significantly inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). acs.orgnih.govnih.gov

In vitro studies have demonstrated that EPMC inhibits the sprouting of microvessels from rat aortic explants in a dose-dependent manner. nih.gov Mechanistic studies have further revealed that EPMC strongly inhibits the differentiation and migration of endothelial cells. nih.govnih.gov This is further supported by the finding that EPMC reduces the levels of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.govnih.gov

The tube formation assay, which mimics the formation of capillary-like structures by endothelial cells, has shown that EPMC has a potent inhibitory effect. At concentrations of 100 and 200 µg/ml, EPMC resulted in 87.6% and 98.2% inhibition of tube formation, respectively. nih.govresearchgate.net This effect was more pronounced than that of the standard anti-angiogenic drug, suramin. nih.govresearchgate.net

| Concentration (µg/ml) | Inhibition (%) |

|---|---|

| 100 | 87.6 |

| 200 | 98.2 |

Modulation of Vascular Endothelial Growth Factor (VEGF)

Ethyl 4-methoxycinnamate (EPMC) has demonstrated notable anti-angiogenic effects by modulating the activity of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. nih.govnih.gov In vitro studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown that EPMC can significantly decrease the levels of VEGF in a dose-dependent manner. nih.govresearchgate.net This reduction in VEGF is a crucial aspect of its anti-angiogenic mechanism. nih.govnih.gov

Furthermore, EPMC has been observed to inhibit the formation of tube-like structures by HUVECs, a critical step in the process of angiogenesis. nih.govresearchgate.net Research has indicated that EPMC strongly inhibits the differentiation and migration of endothelial cells, which is further substantiated by the observed reduction in VEGF levels. nih.govnih.gov The compound has also been shown to block vessel formation induced by basic fibroblast growth factor (bFGF) in in vivo Matrigel plug assays, highlighting its potential in regulating angiogenesis. nih.govresearchgate.net

Table 1: Effect of Ethyl 4-Methoxycinnamate on VEGF Levels in HUVECs

| Concentration of EPMC | VEGF Level Inhibition (%) |

| 100 µg/mL | 89.2% |

| 200 µg/mL | 82.9% |

Antimicrobial and Antifungal Research

Ethyl 4-methoxycinnamate has been investigated for its potential to combat various microbial and fungal pathogens.

While research into the direct antibacterial activity of Ethyl 4-methoxycinnamate is ongoing, studies on its derivatives and related compounds have shown promise. A biotransformed product of EPMC, ethyl p-hydroxycinnamate (EPHC), has demonstrated activity against Escherichia coli and Staphylococcus aureus. colab.ws Specifically, EPHC was active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 333 μg/ml and against Escherichia coli at a MIC of 111 μg/ml. colab.ws However, the parent compound, EPMC, did not show the same killing potential against these microorganisms in the same study. colab.ws There is limited specific data available regarding the direct activity of Ethyl 4-methoxycinnamate against Klebsiella pneumoniae and Salmonella typhi.

Ethyl 4-methoxycinnamate has exhibited significant antifungal properties against a broad spectrum of fungi and yeasts. It has been shown to inhibit the growth of Trichophyton rubrum, Aspergillus niger, Saccharomyces cerevisiae, and Epidermophyton floccosum at concentrations of less than 10 µg/ml. biocrick.com The compound is also effective against Fusarium oxysporum at concentrations below 25 µg/ml. biocrick.comnih.gov

Furthermore, a biotransformed derivative, ethyl p-hydroxycinnamate, has shown activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 111 μg/ml. colab.ws While the direct activity of EPMC against Alternaria solani is not extensively detailed, related cinnamic acid derivatives have shown inhibitory effects against this plant pathogen.

Table 2: Antifungal Activity of Ethyl 4-Methoxycinnamate

| Fungal/Yeast Species | Inhibitory Concentration (µg/mL) |

| Trichophyton rubrum | < 10 |

| Aspergillus niger | < 10 |

| Saccharomyces cerevisiae | < 10 |

| Epidermophyton floccosum | < 10 |

| Fusarium oxysporum | < 25 |

Ethyl 4-methoxycinnamate has been identified as a potential anti-tuberculosis agent. nih.gov Studies have demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis H37Rv, as well as drug-susceptible and multidrug-resistant (MDR) clinical isolates. nih.gov The Minimum Inhibitory Concentration (MIC) for these strains was found to be in the range of 0.242-0.485 mM. nih.gov Notably, no cross-resistance was observed with standard anti-TB drugs in the tested MDR strains. nih.gov

Table 3: Anti-tuberculosis Activity of Ethyl 4-Methoxycinnamate

| Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) |

| H37Ra, H37Rv, Drug-Susceptible & MDR Isolates | 0.242 - 0.485 mM |

Antiviral Research

The potential of Ethyl 4-methoxycinnamate extends to antiviral applications, with notable activity against the Dengue virus.

Ethyl 4-methoxycinnamate has been shown to be effective against all four serotypes of the Dengue virus (DENV). nih.govresearchgate.net It significantly reduces DENV-2 infection, the production of virions, and the synthesis of viral proteins in cell lines such as HepG2 and A549. nih.govresearchgate.net The half-maximal effective concentration (EC50) values for DENV-2 were determined to be 22.58 µM in HepG2 cells and 6.17 µM in A549 cells. nih.govresearchgate.net Research indicates that EPMC targets the replication phase of the virus's life cycle. nih.govresearchgate.net

Table 4: Anti-Dengue Virus Activity of Ethyl 4-Methoxycinnamate (DENV-2)

| Cell Line | EC50 Value (µM) | Selectivity Index (SI) |

| HepG2 | 22.58 | 32.40 |

| A549 | 6.17 | 173.44 |

Inhibition of Viral Replication and Protein Synthesis

Ethyl 4-methoxycinnamate (EPMC) has demonstrated notable antiviral properties, particularly against the dengue virus (DENV). Research has shown that this compound can significantly inhibit the virus's life cycle. In one study, EPMC was identified as the major bioactive compound from Kaempferia galanga L. extract with anti-DENV activity. nih.gov It effectively reduced DENV-2 infection, the production of new virus particles (virions), and the synthesis of viral proteins in both HepG2 and A549 cells. nih.govnih.gov

The compound's efficacy extends to all four serotypes of the dengue virus. nih.gov Time-of-drug-addition assays revealed that EPMC targets the post-entry stage of the viral life cycle, specifically inhibiting the replication phase. nih.gov This indicates that EPMC interferes with the virus's ability to multiply within the host cell, rather than preventing it from entering the cell. nih.gov The inhibitory action was most effective when the compound was introduced between 6 to 10 hours post-infection, resulting in a significant reduction in virus production and intracellular viral RNA. nih.gov

The effectiveness of EPMC in inhibiting DENV-2 is highlighted by its half-maximal effective concentration (EC50) and selectivity index (SI) values. nih.govnih.gov

| Cell Line | EC50 (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|

| HepG2 | 22.58 | 32.40 | nih.govnih.gov |

| A549 | 6.17 | 173.44 | nih.govnih.gov |

Neuropharmacological Research

Ethyl 4-methoxycinnamate has been investigated for its potential to enhance cognitive function, particularly in the context of chronic memory deficits. In a study using an aluminum-induced chronic dementia model in rats, treatment with EPMC resulted in a significant improvement in spatial memory. nih.gov The cognitive-enhancing properties were evaluated using the Morris water maze, a standard test for spatial learning and memory. nih.gov The assessment focused on key parameters such as the time taken to find a hidden platform (escape latency), the time spent in the target quadrant (D-quadrant latency), and the number of times the animal crossed the location where the platform used to be (island entries). nih.gov Treatment with EPMC led to notable improvements in these markers, indicating a reversal of memory impairment. nih.gov

To understand the mechanism behind its cognitive-enhancing effects, the impact of Ethyl 4-methoxycinnamate on acetylcholinesterase (AChE) activity was examined. AChE is a key enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a common strategy in dementia treatment. The study on aluminum-induced cognitive dysfunction found that treatment with EPMC significantly affected the altered hippocampal AChE activity in the rats. nih.gov However, further in silico analysis, which involves computational modeling, revealed a poor binding affinity of EPMC with the AChE enzyme. nih.gov This suggests that while EPMC influences AChE activity in the brain, its cognitive-enhancing effects are likely independent of direct AChE inhibition. nih.gov

Ethyl 4-methoxycinnamate has demonstrated neuroprotective effects in animal models of chronic memory deficit. nih.gov In a study investigating its therapeutic effect against aluminum-induced chronic dementia, EPMC was shown to possess neuroprotective capabilities. nih.gov The compound helped in reversing the memory deficit induced by aluminum. nih.gov A key aspect of its neuroprotective action was linked to its ability to counteract oxidative stress in the brain. nih.gov The study confirmed the role of oxidative stress in memory impairment through observed decreases in catalase levels and increases in thiobarbituric acid reactive substances (TBARS) in the hippocampus and frontal cortex of the rats. nih.gov EPMC treatment effectively reversed this oxidative stress by reducing TBARS levels. nih.gov

| Parameter | Effect of EPMC Treatment | Source |

|---|---|---|

| Spatial Memory Markers (Morris Water Maze) | Significant Improvement | nih.gov |

| Hippocampal AChE Activity | Altered | nih.gov |

| Thiobarbituric Acid Reactive Substances (TBARS) | Decreased (Reversed Oxidative Stress) | nih.gov |

| Catalase Levels | Less effective in raising depleted levels compared to PMCA | nih.gov |

Antioxidant Research

The antioxidant potential of Ethyl 4-methoxycinnamate has been evaluated through its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Research indicates that EPMC itself has limited direct radical scavenging activity. One study reported an IC50 value (the concentration required to scavenge 50% of DPPH radicals) of greater than 1000 ppm for EPMC. upi.eduupi.edu This suggests a weak scavenging effect compared to its hydrolyzed form, p-methoxycinnamic acid (PMCA), which had an IC50 of 518.58 ppm. upi.eduupi.edu

However, when studied as a major component of essential oil from Kaempferia galanga (EMCKG), the antioxidant activity was more pronounced. One analysis of an essential oil containing 66.39% Ethyl 4-methoxycinnamate reported a significantly lower IC50 value of 15.64 ± 0.263 µg/mL in the DPPH assay. nih.gov Another study on Kaempferia galanga essential oil (KGEO), where EPMC was a major component (32.01%), found an IC50 value of 19.77 ± 1.28 mg/mL for DPPH radical scavenging. nih.gov The presence of high EPMC content is suggested to be a reason for the antioxidant activity of the essential oil. nih.gov

| Substance | IC50 Value | Source |

|---|---|---|

| Ethyl 4-Methoxycinnamate (EPMC) | >1000 ppm | upi.eduupi.edu |

| p-Methoxycinnamic Acid (PMCA) | 518.58 ppm | upi.eduupi.edu |

| EPMC-rich K. galanga Essential Oil (EMCKG) | 15.64 ± 0.263 µg/mL | nih.gov |

| K. galanga Essential Oil (KGEO) | 19.77 ± 1.28 mg/mL | nih.gov |

Anti-allergic Research

Ethyl 4-methoxycinnamate has demonstrated notable anti-allergic properties in preclinical research. Its activity has been investigated using rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation, which is a key event in allergic reactions. Studies on the crude ethanolic extract of Kaempferia galanga, of which Ethyl 4-methoxycinnamate is a primary active component, showed strong anti-allergic activity. tci-thaijo.org Subsequent bioassay-guided fractionation identified Ethyl 4-methoxycinnamate as the principal compound responsible for this effect. tci-thaijo.org The anti-allergic activity of pure Ethyl 4-methoxycinnamate was found to be statistically comparable to that of chlorpheniramine, a standard antihistamine drug, highlighting its potential in modulating allergic responses. tci-thaijo.org

The primary mechanism for the anti-allergic effect of Ethyl 4-methoxycinnamate is its ability to inhibit the release of β-hexosaminidase from activated mast cells. tci-thaijo.org β-hexosaminidase is a marker for the degranulation of mast cells, a process that releases histamine (B1213489) and other inflammatory mediators responsible for allergic symptoms. In studies using antigen-sensitized RBL-2H3 cells, Ethyl 4-methoxycinnamate effectively suppressed the release of this enzyme. tci-thaijo.org This inhibitory action indicates that the compound can stabilize mast cells, thereby preventing the cascade of events that leads to an allergic response. tci-thaijo.org

| Compound/Extract | Assay | IC₅₀ Value (µg/mL) | Reference Compound | IC₅₀ Value (µg/mL) |

|---|---|---|---|---|

| Ethyl 4-Methoxycinnamate (EPMC) | β-hexosaminidase Inhibition | 18.87 ± 0.36 | Chlorpheniramine (CPM) | 16.10 ± 0.16 |

| Kaempferia galanga Ethanolic Extract | β-hexosaminidase Inhibition | 19.85 ± 2.14 | Chlorpheniramine (CPM) | 16.10 ± 0.16 |

Hypopigmentary Effects and Melanogenesis Research

Ethyl 4-methoxycinnamate has been investigated for its effects on skin pigmentation, where it has been shown to possess hypopigmentary (skin-lightening) properties. researchgate.netresearchgate.net This activity is attributed to its ability to interfere with melanogenesis, the complex process of melanin (B1238610) pigment production in the skin. The potential of this compound as a skin-whitening agent is a subject of interest in cosmetic and dermatological research. peerj.com

Research has demonstrated that Ethyl 4-methoxycinnamate can significantly decrease the level of melanin synthesis. nih.gov In a key study using α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis in B16F10 murine melanoma cells, the compound was capable of reducing melanin production. nih.gov This finding directly supports its role as a hypopigmentary agent by confirming its action at the cellular level to lower the output of melanin.

Tyrosinase is the rate-limiting enzyme in the synthesis of melanin. While many hypopigmentary agents function by directly binding to and inhibiting this enzyme, another mechanism involves the indirect suppression of tyrosinase activity. This can occur through the downregulation of the gene expression of tyrosinase, often by modulating transcription factors such as the microphthalmia-associated transcription factor (MITF). An essential oil rich in Ethyl p-methoxycinnamate demonstrated strong anti-tyrosinase activity in an enzymatic assay, suggesting it interferes with the tyrosinase pathway. peerj.com The reduction of melanin synthesis in cell-based models indicates that Ethyl 4-methoxycinnamate acts on the melanogenesis cascade. nih.gov However, the precise mechanism distinguishing direct enzymatic inhibition from indirect action through the downregulation of tyrosinase expression for this specific compound remains an area for further detailed investigation.

| Compound/Extract | Assay | IC₅₀ Value (µg/mL) | Reference Compound | IC₅₀ Value (µg/mL) |

|---|---|---|---|---|

| Kaempferia galanga Essential Oil (rich in EPMC) | Anti-Tyrosinase Activity | 14.756 ± 0.325 | Kojic Acid | 17.73 ± 0.192 |

Other Biological Activities

Beyond its anti-allergic and hypopigmentary effects, Ethyl 4-methoxycinnamate has been reported to possess a range of other pharmacological properties, including anti-inflammatory, analgesic, antiangiogenic, and antifungal activities. nih.govselleckchem.com

Ethyl 4-methoxycinnamate has been identified as a contributor to the sedative properties of Kaempferia galanga. researchgate.netpeerj.com Research indicates that the compound can inhibit locomotor activity, which is a characteristic effect of sedative agents. peerj.com Pharmacological evaluations have confirmed its potential as a sedative, further broadening the scope of its biological activities. researchgate.net

Vasorelaxant Effects

While Ethyl 4-methoxycinnamate is a major constituent of Kaempferia galanga, a plant traditionally used in treating hypertension, studies indicate that it is not the primary compound responsible for the plant's vasorelaxant activities. researchgate.netnih.gov Research has identified a related compound, ethyl cinnamate (B1238496), as the active agent for this effect. researchgate.netnih.gov

In studies using rat aorta, ethyl cinnamate was found to inhibit tonic contractions induced by high potassium (K+) and phenylephrine (B352888) (PE) in a manner dependent on its concentration. researchgate.net The relaxant effect was more pronounced in the presence of the endothelium. researchgate.net Further investigation suggests the mechanisms may involve the inhibition of calcium influx into vascular cells and the release of nitric oxide and prostacyclin from endothelial cells. researchgate.net One study explicitly notes that Ethyl 4-methoxycinnamate, isolated as white needles from K. galanga rhizomes, did not show relaxant activity on pre-contracted thoracic rat aorta. researchgate.net

| Inducing Agent | IC₅₀ Value of Ethyl Cinnamate (mM) |

|---|---|

| High K⁺ | 0.30 ± 0.05 |

| Phenylephrine (PE) | 0.38 ± 0.04 |

Data sourced from studies on rat aorta. researchgate.net

Nematicidal Activity

Ethyl 4-methoxycinnamate has demonstrated significant nematicidal properties. nih.gov It has been identified, along with ethyl cinnamate, as a key compound responsible for the potent nematicidal effects of Kaempferia galanga extracts against the pine wood nematode, Bursaphelenchus xylophilus. nih.govnih.govebi.ac.ukmdpi.comscilit.com

In one study, both Ethyl 4-methoxycinnamate and ethyl trans-cinnamate showed 100% nematicidal activity at a concentration of 60 μg/ml.

| Compound | Concentration (μg/ml) | Nematicidal Activity (%) |

|---|---|---|

| Ethyl 4-Methoxycinnamate | 60 | 100% |

Larvicidal and Insect Repellent Activity

The compound has been recognized for its larvicidal, insect repellent, and antifeedant activities. nih.govsapphirebioscience.comselleckchem.comthegoodscentscompany.comnih.govnih.gov Research into extracts from the root bark of Azadirachta indica (Neem) identified Ethyl 4-methoxycinnamate as a potential antifeedant against the Hong Kong caterpillar, Tenebrio molitor. researchgate.net

An investigation of various extracts showed that the ethyl acetate (B1210297) extract had the most potent antifeedant effect. researchgate.net Subsequent fractionation of this active extract revealed subfractions with high antifeedant activity, with Ethyl 4-methoxycinnamate being confirmed as a key constituent. researchgate.net

| Extract/Subfraction | Antifeedant Activity (%AI) |

|---|---|

| n-hexane extract | 6.71% |

| Ethyl acetate extract | 71.78% |

| Methanol (B129727) extract | 40.14% |

| Subfraction A | 70.55% |

| Subfraction B | 85.29% |

| Subfraction C | 67.40% |

| Subfraction D | 82.70% |

| Subfraction E | 82.22% |

Data from a study identifying Ethyl 4-methoxycinnamate in the active fractions. researchgate.net

Antihyperglycemic/Hypoglycemic Potential

While Ethyl 4-methoxycinnamate itself has been noted for potential antidiabetic properties, detailed mechanistic studies have focused on its derivative, p-methoxycinnamic acid (p-MCA). nih.govresearchgate.netmerckmillipore.com Research on streptozotocin (B1681764) (STZ)-induced diabetic rats has shown that p-MCA can exert a significant antihyperglycemic effect. nih.govresearchgate.netmerckmillipore.com

Chronic administration of p-MCA to diabetic rats reduced plasma glucose concentrations over a four-week period. nih.gov This effect is believed to be achieved by modulating key hepatic enzymes; p-MCA reduced the excessive activities of hepatic glucose-6-phosphatase, hexokinase, glucokinase, and phosphofructokinase, and increased hepatic glycogen (B147801) content in these rats. nih.govresearchgate.netmerckmillipore.com Further studies suggest that p-MCA stimulates insulin (B600854) secretion from the pancreas. nih.govresearchgate.net The proposed mechanisms for its antihyperglycemic action are an increase in both insulin secretion and glycolysis, coupled with a decrease in gluconeogenesis. nih.govresearchgate.net

| Parameter | Observed Effect of p-MCA |

|---|---|

| Plasma Glucose Concentration | Decreased |

| Plasma Insulin Concentration | Increased |

| Hepatic Glycogen Content | Increased |

| Hepatic Glucose-6-Phosphatase Activity | Reduced |

| Hepatic Glucokinase Activity | Reduced |

Findings from studies on the related compound, p-methoxycinnamic acid. nih.govnih.gov

Wound Healing

The potential of Ethyl 4-methoxycinnamate to contribute to wound healing processes has been explored through its effects on cell migration, a critical step in tissue repair. mdpi.com In vitro studies, specifically wound-healing assays conducted in the context of cancer research, have demonstrated that Ethyl 4-methoxycinnamate can influence the migratory capabilities of cells. nih.govnih.gov

One study on melanoma cells found that a 50 μM concentration of the compound decreased cell migration into a cleared area during a 24-hour migration assay. nih.gov This inhibition of cell migration suggests a potential role for Ethyl 4-methoxycinnamate in modulating cellular movements that are fundamental to the wound healing cascade. nih.govnih.gov

Mechanistic Investigations of Ethyl 4 Methoxycinnamate Bioactivity

Molecular Targets

Ethyl 4-methoxycinnamate, a significant bioactive compound predominantly isolated from the rhizomes of Kaempferia galanga, has been the subject of various studies to elucidate its mechanisms of action. selleck.co.jpmdpi.com Research has identified several key molecular targets through which it exerts its diverse pharmacological effects, including anti-inflammatory, anti-angiogenic, and anticancer activities.

Anti-inflammatory and Anti-angiogenic Pathways:

A primary mechanism of action for ethyl 4-methoxycinnamate's anti-inflammatory effects is its interaction with enzymes and signaling molecules involved in the inflammatory cascade. In vitro studies have demonstrated its ability to non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. mdpi.comresearchgate.net These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. The inhibitory concentration (IC50) values for COX-1 and COX-2 were determined to be 1.12 µM and 0.83 µM, respectively. mdpi.com

Furthermore, the anti-inflammatory activity of ethyl 4-methoxycinnamate is linked to the suppression of pro-inflammatory cytokines. nih.govnih.gov It has been shown to inhibit the de novo synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.gov The compound also demonstrates a significant anti-angiogenic effect by targeting key processes in endothelial cells. It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov This is achieved, in part, by reducing the levels of vascular endothelial growth factor (VEGF), a potent signaling protein that stimulates the formation of blood vessels. nih.govnih.gov

Table 1: Inhibitory Effects of Ethyl 4-Methoxycinnamate on COX Enzymes

| Enzyme | IC50 (µM) |

|---|---|

| Cyclooxygenase-1 (COX-1) | 1.12 |

| Cyclooxygenase-2 (COX-2) | 0.83 |

Data sourced from an in vitro study on the anti-inflammatory effects of Ethyl 4-methoxycinnamate. mdpi.com

Modulation of Melanogenesis:

In the context of dermatology, ethyl 4-methoxycinnamate has been investigated for its effects on melanin (B1238610) synthesis. While it does not directly inhibit tyrosinase, the rate-limiting enzyme in melanogenesis, in a cell-free system, it effectively reduces tyrosinase activity within B16F10 murine melanoma cells. biocrick.com Western blot analysis has revealed that the compound decreases the levels of both microphthalmia-associated transcription factor (MITF) and tyrosinase in α-melanocyte stimulating hormone (α-MSH)-stimulated cells. biocrick.com This indicates that its pigment-inhibitory effect stems from the downregulation of tyrosinase expression. biocrick.com

Anticancer Mechanisms:

Recent research has shed light on the anticancer properties of ethyl 4-methoxycinnamate, particularly its impact on cancer cell metabolism. Studies on Ehrlich ascites tumor cells have shown that this compound inhibits the production of adenosine (B11128) triphosphate (ATP). eurekalert.org The mechanism for this is not through the commonly targeted pathway of glycolysis, but rather by disrupting de novo fatty acid synthesis and lipid metabolism. eurekalert.org This disruption of a crucial energy pathway for cancer cells leads to the inhibition of tumor cell growth. eurekalert.org

Table 2: Summary of Molecular Targets of Ethyl 4-Methoxycinnamate

| Biological Process | Molecular Target/Mechanism | Reference |

|---|---|---|

| Inflammation | Inhibition of COX-1 and COX-2 enzymes | mdpi.comresearchgate.net |

| Inflammation | Suppression of pro-inflammatory cytokines (TNF-α, IL-1) | nih.govnih.gov |

| Angiogenesis | Inhibition of endothelial cell proliferation, migration, and tube formation | nih.gov |

| Angiogenesis | Reduction of Vascular Endothelial Growth Factor (VEGF) levels | nih.govnih.gov |

| Melanogenesis | Downregulation of tyrosinase and microphthalmia-associated transcription factor (MITF) | biocrick.com |

| Cancer Cell Metabolism | Inhibition of ATP production via disruption of de novo fatty acid synthesis | eurekalert.org |

Q & A

Basic Research: How can Ethyl 4-Methoxycinnamate (EMC) be synthesized and purified for laboratory use?

Methodological Answer:

EMC is typically synthesized via esterification of 4-methoxycinnamic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide). A lab-scale procedure involves dissolving 4-methoxycinnamic acid in dry N,N-dimethylformamide (DMF) and reacting it with ethyl chloride or ethanol under reflux. Post-reaction, the product is extracted using diethyl ether and purified via recrystallization or column chromatography. Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC (thin-layer chromatography) with a 3:2 hexane/ethyl acetate solvent system .

Basic Research: What are the critical physicochemical properties of EMC for experimental design?

Methodological Answer:

Essential properties include:

- LogP : 2.27 (indicative of moderate lipophilicity, relevant for permeability studies) .

- Solubility : ~128.1 mg/L in water at 25°C (est.), necessitating organic solvents (e.g., DMSO) for in vitro assays .

- Thermal Stability : Melting point 47–51°C; decomposition at >187°C under reduced pressure. Storage at 2–8°C is recommended to prevent degradation .

Characterization should combine HPLC (for purity), GC-MS (volatility analysis), and NMR (structural confirmation) .

Advanced Research: What mechanistic insights exist regarding EMC’s anticancer and anti-inflammatory activity?

Methodological Answer:

EMC inhibits cyclooxygenase (COX) isoforms (COX-1 IC50: 1.12 µM; COX-2 IC50: 0.83 µM), implicating it in prostaglandin suppression. Anticancer effects involve apoptosis induction in Ehrlich ascites tumor cells via nuclear fragmentation and caspase activation. Methodologically, validate these effects using:

- In vitro : MTT assays for cell viability, Western blotting for apoptotic markers (e.g., BAX, caspase-3) .

- In vivo : Intraperitoneal administration in tumor-bearing mice, monitoring tumor volume and survival rates .

Advanced Research: How does EMC degrade under environmental or photolytic conditions?

Methodological Answer:

EMC undergoes photodegradation via reactive oxygen species (ROS) and chlorine radicals, forming methoxybenzoic acid and ethyl acrylate derivatives. Key methodologies:

- Photolysis : Expose EMC to UV light (λ = 254–365 nm) in aqueous solutions, quantify degradation via HPLC-UV .

- ROS Studies : Use radical scavengers (e.g., tert-butanol for hydroxyl radicals) to identify degradation pathways .

- Environmental Fate : Measure octanol-air partition coefficients (logKOA) and vapor pressure (1.08 g/cm³) to model atmospheric persistence .

Advanced Research: What are the ecological implications of EMC persistence in aquatic systems?

Methodological Answer:

EMC’s low water solubility and moderate logP suggest bioaccumulation potential. Assess ecotoxicity via:

- Algal Growth Inhibition : OECD 201 guideline using Pseudokirchneriella subcapitata .

- Daphnia Acute Toxicity : 48-hour immobilization tests per OECD 202 .

- Soil Mobility : Column chromatography to determine adsorption coefficients (Kd) .

Advanced Research: How can EMC be quantified in complex matrices (e.g., biological samples)?

Methodological Answer:

Optimize extraction and detection using:

- SPME (Solid-Phase Microextraction) : Coat fibers with zinc-zinc oxide nanosheets for enhanced selectivity .

- GC-MS : Use a DB-5MS column, splitless injection, and electron ionization (EI) at 70 eV. Quantify via selected ion monitoring (m/z 206 for EMC) .

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 290 nm .

Basic Research: What safety protocols are recommended for handling EMC in laboratory settings?

Methodological Answer:

- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. Monitor airborne levels via EN 14042 guidelines .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

- Waste Disposal : Incinerate at >1,000°C with alkali scrubbers to neutralize acidic byproducts .

Advanced Research: How does EMC interact with biomacromolecules (e.g., enzymes, DNA)?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence quenching assays to study binding to COX-1/2. Calculate binding constants (Kb) via Stern-Volmer plots .

- DNA Interaction : Employ ethidium bromide displacement assays and molecular docking (e.g., AutoDock Vina) to predict intercalation potential .

- Protein Binding : Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.